3-nitro-1H-pyrazole-4-sulfonyl chloride
Description
3-Nitro-1H-pyrazole-4-sulfonyl chloride (CAS 1423033-93-5) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₄H₄ClN₃O₄S and a molecular weight of 225.61 g/mol . Its structure features a nitro group (-NO₂) at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 4-position of the pyrazole ring. The compound is typically stored at room temperature and appears as a powdered solid . Its IUPAC name, 1-methyl-3-nitropyrazole-4-sulfonyl chloride, reflects the methyl substitution at the 1-position, which influences its electronic and steric properties.
Key applications include its use as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the reactivity of the sulfonyl chloride group for nucleophilic substitutions.
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O4S/c4-12(10,11)2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDISMDYUMDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247227-81-1 | |
| Record name | 3-nitro-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-nitro-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-nitro-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
3-nitro-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, enzymes, and other biomolecules. This reactivity is exploited in the development of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Positional Isomer: 1-Methyl-4-Nitro-1H-Pyrazole-3-Sulfonyl Chloride
A closely related positional isomer, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (CAS 1697720-32-3), shares the same molecular formula (C₄H₄ClN₃O₄S ) and weight (225.61 g/mol ) but differs in the placement of the nitro and sulfonyl chloride groups .
The isomer’s altered substituent positions significantly affect its electronic distribution and reactivity. For instance, the nitro group at the 4-position may sterically hinder reactions at the adjacent sulfonyl chloride group, reducing its electrophilicity compared to the 3-nitro isomer.
Substituent Variation: 3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
Replacing the nitro group with an ethyl substituent yields 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (Category E6 ).
The nitro group’s electron-withdrawing nature increases the sulfonyl chloride’s reactivity toward nucleophiles compared to the ethyl-substituted analog. This makes the nitro derivative more suitable for synthesizing sulfonamides or sulfonate esters.
Biological Activity
3-Nitro-1H-pyrazole-4-sulfonyl chloride (CAS No. 1247227-81-1) is a chemical compound characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a sulfonyl chloride group. This compound has garnered attention in various fields due to its broad spectrum of biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C₃H₂ClN₃O₄S
- Molecular Weight : 211.58 g/mol
- Physical State : Typically appears as a pale yellow solid.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with chlorosulfonic acid under controlled conditions to ensure high yield and selectivity. The process can be optimized using techniques such as microwave-assisted synthesis or continuous flow methods, which significantly reduce reaction times and improve yields .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, which can lead to various pharmacological effects. The sulfonyl chloride group is particularly reactive towards amines, alcohols, and thiols, facilitating the formation of sulfonamide derivatives that exhibit diverse biological activities .
Pharmacological Applications
Research has indicated that derivatives of pyrazole and sulfonamide possess significant pharmacological properties, including:
- Antiproliferative Activity : Compounds derived from this compound have shown potential as antiproliferative agents against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit IC50 values indicating effective inhibition of cell growth in U937 cells .
- Antibacterial and Antifungal Properties : The compound has been noted for its antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives are being explored for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .
Antiproliferative Activity Study
A recent study focused on synthesizing new pyrazole-4-sulfonamide derivatives from this compound. The synthesized compounds were tested for their antiproliferative activity using the CellTiter-Glo Luminescent cell viability assay. The results indicated that several derivatives displayed significant antiproliferative effects against U937 cells without notable cytotoxicity .
| Compound Name | Yield (%) | IC50 (µM) | Activity Type |
|---|---|---|---|
| MR-S1-13 | 71 | 15 | Antiproliferative |
| MR-S1-5 | 41 | >50 | Antiproliferative |
Synthesis and Characterization
The synthesis of these derivatives involved optimizing reaction conditions for sulfonamide coupling, utilizing DIPEA in DCM as a solvent. Characterization was performed using techniques such as FT-IR and NMR spectroscopy .
Comparative Analysis with Similar Compounds
The reactivity and biological activity of this compound can be compared with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1H-pyrazole-4-sulfonyl chloride | Lacks nitro group; less reactive | Limited biological activity |
| 4-nitro-1H-pyrazole-3-sulfonyl chloride | Positional isomer; different reactivity | Varies by substitution |
The unique combination of the nitro and sulfonyl chloride groups in this compound enhances its versatility in chemical synthesis and biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
